molecular formula C21H19ClN4O4 B1677030 Nucleozin CAS No. 341001-38-5

Nucleozin

Número de catálogo: B1677030
Número CAS: 341001-38-5
Peso molecular: 426.9 g/mol
Clave InChI: OWXBJAPOSQSWAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nucleozin es una molécula pequeña conocida por su potente actividad antiviral, particularmente contra el virus de la influenza A. Funciona atacando la nucleoproteína del virus, causando su agregación y, por lo tanto, inhibiendo la replicación viral. Este compuesto ha llamado la atención por su potencial como agente terapéutico para combatir las infecciones por influenza .

Aplicaciones Científicas De Investigación

Research Findings

  • Antiviral Activity : Nucleozin has been shown to significantly inhibit the replication of various strains of influenza A virus, including H1N1 and H5N1, in vitro and in vivo. Studies revealed that this compound could reduce viral titers by over 1,000-fold when administered shortly after infection .
  • Structural Insights : The crystal structure of the nucleoprotein-nucleozin complex has been characterized at high resolution, revealing specific binding sites and providing insights into how this compound induces NP aggregation . These structural studies are crucial for understanding the molecular interactions that underpin this compound's antiviral effects.
  • Modification Studies : Research into modifying the piperazine ring of this compound has indicated that structural changes can affect its antiviral efficacy. Some analogs showed reduced activity compared to the original compound, emphasizing the importance of maintaining specific structural features for optimal function .

Influenza A Virus Inhibition

In a notable study, this compound was tested against various strains of influenza A in mouse models. Results indicated that treatment with this compound not only protected mice from lethal doses of H5N1 but also effectively reduced viral loads in infected tissues . The study highlighted this compound's potential as a therapeutic agent in treating severe influenza infections.

Resistance Mechanisms

Research has also focused on understanding how certain mutations in the NP can confer resistance to this compound. For instance, a mutation identified as Y289H allowed NP to accumulate in the nucleus despite the presence of this compound, demonstrating a potential pathway for viral resistance that could complicate treatment strategies . This underscores the need for ongoing research into combination therapies or alternative agents.

Data Summary

Aspect Details
Target Influenza A Virus Nucleoprotein
Mechanism Induces aggregation of NP, preventing nuclear import
Effective Concentration (EC50) Nanomolar range; highly effective against multiple strains
Resistance Mutations Y289H mutation allows NP nuclear accumulation despite this compound presence
Animal Model Efficacy Significant reduction in viral loads and protection from lethal doses

Mecanismo De Acción

Nucleozin ejerce sus efectos atacando la nucleoproteína del virus de la influenza. Induce la agregación de la nucleoproteína, evitando su función adecuada en la replicación viral. Esta agregación interrumpe el empaquetamiento normal del ARN viral, inhibiendo así el ciclo de replicación del virus. Los objetivos moleculares involucrados incluyen la nucleoproteína y la maquinaria de replicación viral asociada .

Compuestos similares:

Unicidad: this compound es único en su mecanismo de acción, ya que ataca directamente la nucleoproteína del virus de la influenza, causando su agregación. Esto es distinto de los inhibidores de la neuraminidasa como el oseltamivir y el zanamivir, que inhiben una enzima viral diferente. La capacidad de this compound para inducir la agregación de nucleoproteínas lo convierte en una herramienta valiosa en la investigación antiviral y el desarrollo terapéutico potencial .

Análisis Bioquímico

Biochemical Properties

Nucleozin plays a crucial role in biochemical reactions by interacting with the viral nucleoprotein, a key component in the replication of influenza A virus. The compound binds to the nucleoprotein, preventing its accumulation in the nucleus and thereby inhibiting viral replication . This compound’s interaction with the nucleoprotein is highly specific, making it an effective antiviral agent. Additionally, this compound has been shown to interact with other biomolecules involved in the viral life cycle, further enhancing its antiviral properties .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In infected cells, this compound disrupts the normal function of the viral nucleoprotein, leading to a halt in viral replication. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the inhibition of viral spread . This compound’s impact on cell function is primarily observed in cells infected with influenza A virus, where it effectively reduces viral load and prevents the progression of infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the viral nucleoprotein, which is essential for the replication of influenza A virus. By binding to the nucleoprotein, this compound prevents its accumulation in the nucleus, thereby inhibiting the formation of viral ribonucleoprotein complexes . This inhibition disrupts the viral replication process, leading to a reduction in viral load. Additionally, this compound has been shown to induce conformational changes in the nucleoprotein, further preventing its interaction with other viral components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antiviral activity for extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, resulting in a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, with continued inhibition of viral replication observed even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and adverse reactions . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve antiviral activity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its antiviral activity. The compound is metabolized by cellular enzymes, leading to the formation of active metabolites that contribute to its antiviral properties . This compound’s interaction with metabolic pathways can affect metabolic flux and alter metabolite levels, further influencing its effectiveness as an antiviral agent .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are crucial for its antiviral activity. The compound’s distribution can affect its concentration at the site of infection, influencing its overall effectiveness .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments within the cell, where it exerts its antiviral effects . Targeting signals and post-translational modifications guide this compound to the nucleus, where it interacts with the viral nucleoprotein. This precise localization is essential for this compound’s ability to inhibit viral replication and prevent the spread of infection .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Nucleozin y sus derivados generalmente se sintetizan a través de una serie de reacciones químicas que involucran piperazina y compuestos aromáticos. Una ruta sintética común involucra la reacción de acoplamiento catalizada por paladio. Por ejemplo, se sintetizó una serie de derivados de this compound acoplando piperazina con varios anillos aromáticos .

Métodos de producción industrial: La producción industrial de this compound implica ampliar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y los sistemas de solventes, para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar aún más la eficiencia de la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: Nucleozin experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones son típicamente análogos de this compound con grupos funcionales modificados, que pueden exhibir diferentes niveles de actividad antiviral .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique in its mechanism of action, as it directly targets the nucleoprotein of the influenza virus, causing its aggregation. This is distinct from neuraminidase inhibitors like oseltamivir and zanamivir, which inhibit a different viral enzyme. The ability of this compound to induce nucleoprotein aggregation makes it a valuable tool in antiviral research and potential therapeutic development .

Actividad Biológica

Nucleozin is a small-molecule compound identified as a promising antiviral agent targeting the nucleoprotein (NP) of the influenza A virus. This compound has garnered attention for its unique mechanism of action, primarily involving the aggregation of NP, which plays a crucial role in viral replication and nuclear import. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Targeting Influenza A Nucleoprotein

This compound specifically interacts with the influenza A nucleoprotein, inhibiting its nuclear accumulation and thereby disrupting viral replication. The compound triggers the aggregation of NP in the cytoplasm, preventing its transport to the nucleus where it is essential for viral RNA synthesis and replication.

Key Findings on Mechanism:

  • NP Aggregation: this compound induces the formation of large NP complexes that aggregate with RNA and other cellular components, halting NP nuclear import .
  • Inhibition of Viral Replication: In vitro studies have shown that this compound effectively inhibits influenza A virus replication with a median effective concentration (EC50) in the nanomolar range .

Data Table: this compound Efficacy

Study TypeEC50 (μM)TC50 (μM)Therapeutic WindowViral Strain Tested
In Vitro Assay0.069>250WideInfluenza A H5N1
In Vivo Study---Mice infected with H5N1

Animal Studies

In animal models, this compound has demonstrated significant protective effects against lethal doses of highly pathogenic influenza strains. For example, in a study involving mice infected with H5N1, those treated with this compound showed a markedly higher survival rate compared to untreated controls. Specifically:

  • Survival Rate: 50% of this compound-treated mice survived for over 21 days post-infection, while untreated mice succumbed within 7 days .

Clinical Relevance

The promising results from animal studies have led to further exploration of this compound as a potential therapeutic agent in humans. Its mechanism of action suggests that it could be effective even against strains resistant to current antiviral therapies.

In Vitro Studies

In vitro experiments using MDCK and A549 cell lines have elucidated the following:

  • Viral Protein Synthesis: this compound significantly reduced the synthesis of viral proteins when administered shortly after infection, indicating its effectiveness during post-entry stages of viral infection .
  • Cytoplasmic NP Aggregates: Fluorescence microscopy revealed that NP remained trapped in cytoplasmic aggregates rather than entering the nucleus when cells were treated with this compound .

Comparative Analysis

Comparative studies with other antiviral agents have shown that this compound maintains a superior efficacy profile against certain influenza strains. For instance:

  • Comparison with Zanamivir: While zanamivir is effective against influenza A, this compound has demonstrated efficacy against strains that exhibit resistance to conventional neuraminidase inhibitors .

Propiedades

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXBJAPOSQSWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386481
Record name Nucleozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341001-38-5
Record name Nucleozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 341001-38-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nucleozin
Reactant of Route 2
Reactant of Route 2
Nucleozin
Reactant of Route 3
Reactant of Route 3
Nucleozin
Reactant of Route 4
Reactant of Route 4
Nucleozin
Reactant of Route 5
Reactant of Route 5
Nucleozin
Reactant of Route 6
Reactant of Route 6
Nucleozin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.